molecular formula C17H12ClN5 B12481718 4-Amino-2-(3-chlorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile

4-Amino-2-(3-chlorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile

Cat. No.: B12481718
M. Wt: 321.8 g/mol
InChI Key: UHAIKAMECOKRIS-UHFFFAOYSA-N
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Description

13-amino-11-(3-chlorophenyl)-1,8,10-triazatricyclo[7.4.0.0(2),?]trideca-2,4,6,8,12-pentaene-12-carbonitrile: is a complex organic compound characterized by its unique tricyclic structure and the presence of multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-amino-11-(3-chlorophenyl)-1,8,10-triazatricyclo[7.4.0.0(2),?]trideca-2,4,6,8,12-pentaene-12-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the amino and chlorophenyl groups. Common reagents used in these reactions include various amines, chlorinating agents, and nitriles. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow chemistry, which allows for the efficient and consistent production of the compound. This method can be optimized to reduce waste and improve the overall yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

13-amino-11-(3-chlorophenyl)-1,8,10-triazatricyclo[7.4.0.0(2),?]trideca-2,4,6,8,12-pentaene-12-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or other reduced products.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .

Scientific Research Applications

13-amino-11-(3-chlorophenyl)-1,8,10-triazatricyclo[7.4.0.0(2),?]trideca-2,4,6,8,12-pentaene-12-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 13-amino-11-(3-chlorophenyl)-1,8,10-triazatricyclo[7.4.0.0(2),?]trideca-2,4,6,8,12-pentaene-12-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 13-(4-chlorophenyl)-11-methyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile
  • 13-(3-chlorophenyl)-11-methyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile

Uniqueness

The uniqueness of 13-amino-11-(3-chlorophenyl)-1,8,10-triazatricyclo[7.4.0.0(2),?]trideca-2,4,6,8,12-pentaene-12-carbonitrile lies in its specific tricyclic structure and the presence of both amino and chlorophenyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H12ClN5

Molecular Weight

321.8 g/mol

IUPAC Name

4-amino-2-(3-chlorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile

InChI

InChI=1S/C17H12ClN5/c18-11-5-3-4-10(8-11)15-12(9-19)16(20)23-14-7-2-1-6-13(14)21-17(23)22-15/h1-8,15H,20H2,(H,21,22)

InChI Key

UHAIKAMECOKRIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=C(C(N3)C4=CC(=CC=C4)Cl)C#N)N

Origin of Product

United States

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